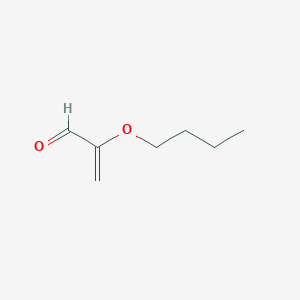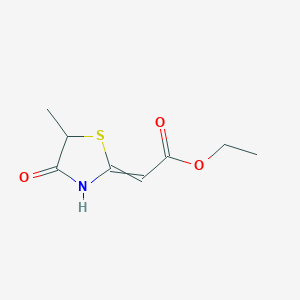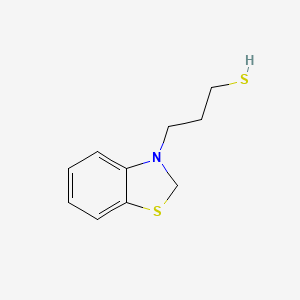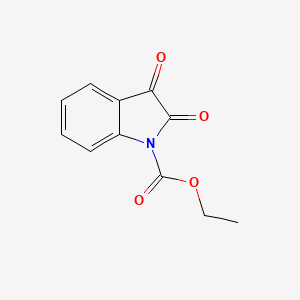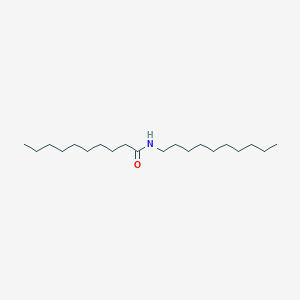
Decanamide, N-decyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanamide, N-decyl-: is an organic compound with the molecular formula C10H21NO. It is a type of fatty acid amide, specifically a decanoic acid amide. This compound is known for its surfactant properties and is used in various industrial applications, including as a solvent and in agrochemical formulations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Decanamide, N-decyl- can be synthesized through the reaction of decanoic acid with ammonia or an amine. One common method involves the reaction of decanoic acid with decylamine under heating conditions to form the amide bond .
Industrial Production Methods: In industrial settings, the production of Decanamide, N-decyl- often involves the use of catalysts to enhance the reaction efficiency. For example, sodium metasilicate and sodium metaaluminate can be used as catalysts in the preparation process . The reaction typically occurs at elevated temperatures (30-100°C) and involves the addition of sulfuric acid to generate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Decanamide, N-decyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Decanamide, N-decyl- can lead to the formation of decanoic acid derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Decanamide, N-decyl- is used as a solvent in various chemical reactions due to its ability to dissolve a wide range of compounds .
Biology: In biological research, Decanamide, N-decyl- has been studied for its antimicrobial properties. It has shown activity against various pathogenic organisms, including bacteria and fungi .
Medicine: It can be used in the development of new antimicrobial agents .
Industry: In the industrial sector, Decanamide, N-decyl- is used in agrochemical formulations as a solvent and surfactant. It helps in the dispersion of active ingredients in water-based formulations .
Mecanismo De Acción
The mechanism of action of Decanamide, N-decyl- involves its interaction with microbial cell membranes. It disrupts the membrane integrity, leading to cell lysis and death . This compound targets various molecular pathways involved in cell membrane synthesis and maintenance .
Comparación Con Compuestos Similares
N,N-Dimethyldecanamide: This compound is similar in structure but has two methyl groups attached to the nitrogen atom.
N,N-Dimethyloctanamide: This compound has a shorter carbon chain compared to Decanamide, N-decyl- and is used in similar applications.
Uniqueness: Decanamide, N-decyl- is unique due to its specific carbon chain length, which provides it with distinct physical and chemical properties. Its surfactant properties make it particularly useful in industrial applications where dispersion and solubilization are required .
Propiedades
Número CAS |
33598-69-5 |
|---|---|
Fórmula molecular |
C20H41NO |
Peso molecular |
311.5 g/mol |
Nombre IUPAC |
N-decyldecanamide |
InChI |
InChI=1S/C20H41NO/c1-3-5-7-9-11-13-15-17-19-21-20(22)18-16-14-12-10-8-6-4-2/h3-19H2,1-2H3,(H,21,22) |
Clave InChI |
HGOPNCSDYPOWAY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCNC(=O)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


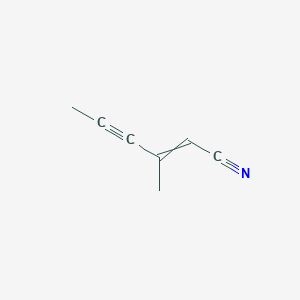

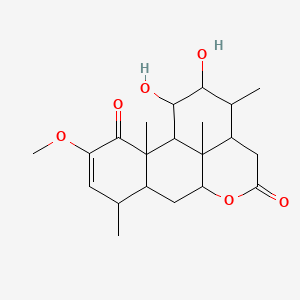
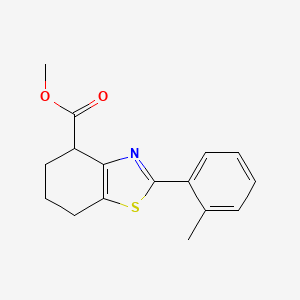


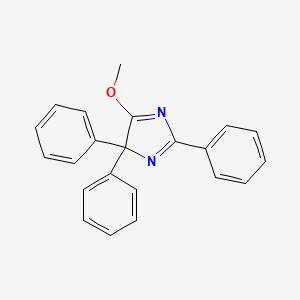
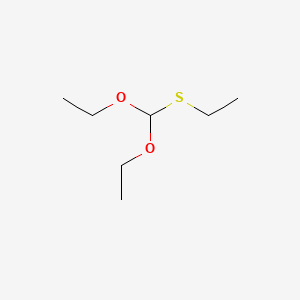
![2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696466.png)
